molecular formula C21H25N5O3S B2873170 N-(1-cyanocyclopentyl)-4-{[4-(1H-imidazol-2-yl)piperidin-1-yl]sulfonyl}benzamide CAS No. 2094482-59-2

N-(1-cyanocyclopentyl)-4-{[4-(1H-imidazol-2-yl)piperidin-1-yl]sulfonyl}benzamide

Cat. No.: B2873170
CAS No.: 2094482-59-2
M. Wt: 427.52
InChI Key: AVIFLOOXBITRAR-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-4-{[4-(1H-imidazol-2-yl)piperidin-1-yl]sulfonyl}benzamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyanocyclopentyl group, an imidazolyl piperidine moiety, and a sulfonyl benzamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclopentyl)-4-{[4-(1H-imidazol-2-yl)piperidin-1-yl]sulfonyl}benzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the cyanocyclopentyl group: This can be achieved through the reaction of cyclopentanone with cyanide sources under basic conditions.

    Synthesis of the imidazolyl piperidine moiety: This involves the reaction of piperidine with imidazole derivatives, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Coupling of the sulfonyl benzamide group: The final step involves the sulfonylation of the benzamide with the previously synthesized intermediates, typically using sulfonyl chlorides in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclopentyl)-4-{[4-(1H-imidazol-2-yl)piperidin-1-yl]sulfonyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(1-cyanocyclopentyl)-4-{[4-(1H-imidazol-2-yl)piperidin-1-yl]sulfonyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclopentyl)-4-{[4-(1H-imidazol-2-yl)piperidin-1-yl]sulfonyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyanocyclopentyl)-4-{[4-(1H-imidazol-2-yl)piperidin-1-yl]sulfonyl}benzamide: can be compared with other sulfonyl benzamides and imidazolyl piperidines.

    This compound: is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its ability to interact with multiple targets and undergo various chemical transformations, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-4-[4-(1H-imidazol-2-yl)piperidin-1-yl]sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3S/c22-15-21(9-1-2-10-21)25-20(27)17-3-5-18(6-4-17)30(28,29)26-13-7-16(8-14-26)19-23-11-12-24-19/h3-6,11-12,16H,1-2,7-10,13-14H2,(H,23,24)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVIFLOOXBITRAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C4=NC=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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